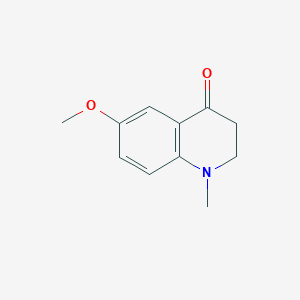

6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one

Vue d'ensemble

Description

6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by a quinoline core structure with a methoxy group at the 6th position and a methyl group at the 1st position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 6-methoxy-2-methyl-2,3-dihydro-1h-inden-1-one with suitable reagents to form the desired quinolinone structure . The reaction conditions often include the use of acid catalysts and controlled temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution

The electron-rich quinoline ring undergoes electrophilic substitution at positions activated by the methoxy group. Key reactions include:

| Reaction Type | Conditions | Position | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C-5 or C-7 | 5-Nitro or 7-nitro derivatives | |

| Halogenation | Cl₂ or Br₂ in AcOH | C-5 | 5-Chloro or 5-bromo substituted derivatives |

-

Mechanistic Insight : The methoxy group at C-6 directs electrophiles to the para (C-5) and ortho (C-7) positions, while steric hindrance from the methyl group at N-1 influences regioselectivity .

Oxidation Reactions

The dihydroquinolinone moiety is susceptible to oxidation, yielding fully aromatic or functionalized products:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, reflux | 6-Methoxy-1-methylquinolin-4-one | 85% | |

| AgNO₃/K₂S₂O₈ | ACN/H₂O, 80°C | Ring-expanded oxazole derivatives | 72% |

-

Key Finding : Mn-based catalysts (e.g., Mn(CF₃SO₃)₂) promote selective oxidation of the dihydro ring to a quinoline core while preserving the methoxy and methyl groups .

Cyclization and Ring-Opening

The compound participates in cycloaddition and annulation reactions due to its strained dihydro ring:

-

Example : Reaction with Na₂S in DMSO introduces a sulfur atom at C-3, forming bioactive thiopyranoquinolinones .

Nucleophilic Addition and Substitution

The ketone group at C-4 and methoxy group at C-6 are sites for nucleophilic attacks:

-

Notable Data : Demethylation with BBr₃ achieves >90% conversion to the phenolic derivative, which is pivotal for further functionalization .

Functional Group Transformations

The methyl group at N-1 and methoxy group at C-6 enable targeted modifications:

-

Case Study : Reductive amination with aldehydes introduces alkyl/aryl groups at N-1, enhancing binding affinity in receptor studies .

Photocatalytic Reactions

Recent advances highlight visible-light-mediated transformations:

| Catalyst | Conditions | Product | Efficiency | Reference |

|---|---|---|---|---|

| 4-CzIPN (2 mol%) | Blue LED, RT, 48 hours | Oxazole-fused quinolinones | 65–78% yield |

Applications De Recherche Scientifique

Medicinal Chemistry

6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one has been investigated for its potential therapeutic properties:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has demonstrated significant inhibition of cell proliferation in A549 (lung cancer) and DU145 (prostate cancer) cell lines, with mechanisms involving tubulin polymerization inhibition .

| Compound | Cell Line | GI50 (nM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 1.5 | Tubulin polymerization inhibition |

| DU145 | <2 | Tubulin polymerization inhibition |

Antimicrobial Properties

The compound has shown promise in antimicrobial studies. It has been tested against various bacterial strains and fungi, indicating potential as a lead compound for developing new antibiotics .

Enzyme Inhibition Studies

This compound acts as an enzyme inhibitor by binding to active sites of specific enzymes. This property is crucial in drug design for conditions such as cancer and infectious diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on different cancer cell lines. The results showed that the compound significantly reduced cell viability in A549 and DU145 cells compared to control groups. The observed GI50 values were substantially lower than those of established chemotherapeutics like paclitaxel, suggesting a promising avenue for further development in oncology .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, the compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated that it exhibited significant antibacterial activity at low concentrations, highlighting its potential for use in treating bacterial infections .

Industrial Applications

Beyond medicinal uses, this compound finds applications in industrial chemistry:

- Synthesis of Dyes and Pigments : Its unique chemical structure allows it to serve as a precursor in the synthesis of various dyes.

- Chemical Intermediates : It is utilized as a building block for more complex organic molecules in pharmaceutical synthesis.

Mécanisme D'action

The mechanism of action of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Methoxy-7-methyl-1-(toluene-4-sulfonyl)-2,3-dihydro-1h-quinolin-4-one

- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Uniqueness

6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one is a heterocyclic compound belonging to the quinolinone family. This compound has garnered attention for its diverse biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H11NO2

- CAS Number : 3954-50-5

This compound features a quinoline core with a methoxy group at the 6th position and a methyl group at the 1st position, which influences its biological interactions and activities.

The biological activity of this compound is mediated through various mechanisms:

1. Enzyme Interaction :

The compound interacts with cytochrome P450 enzymes, crucial for drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, affecting metabolic pathways and the production of reactive metabolites.

2. Signal Transduction Modulation :

It modulates critical signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, influencing cell growth and differentiation.

3. Inhibition of Kinases :

The compound has been shown to inhibit specific kinases involved in signal transduction, thereby impacting cellular communication and function.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anticancer Properties

This compound has been investigated for its anticancer potential. It has shown effectiveness in inhibiting the proliferation of various cancer cell lines. For example:

- Breast Cancer : The compound has demonstrated cytotoxic effects against MDA-MB-231 breast cancer cells, enhancing apoptosis and affecting cell cycle progression .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 10 | Induces apoptosis |

| HepG2 (Liver) | 15 | Inhibits cell proliferation |

Anti-inflammatory Effects

In animal models, low doses of this compound have exhibited anti-inflammatory properties. It appears to reduce markers associated with inflammation, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1 : A study assessed the compound's effect on Hepatitis B virus (HBV) replication in vitro. The results indicated a significant reduction in viral load at concentrations as low as 10 µM, highlighting its potential as an antiviral agent .

Case Study 2 : Another investigation focused on its anticancer properties against various tumor cell lines. The findings revealed that the compound induced morphological changes consistent with apoptosis and inhibited DNA synthesis in treated cells .

Propriétés

IUPAC Name |

6-methoxy-1-methyl-2,3-dihydroquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12-6-5-11(13)9-7-8(14-2)3-4-10(9)12/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMQFOOLHMRQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)C2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.